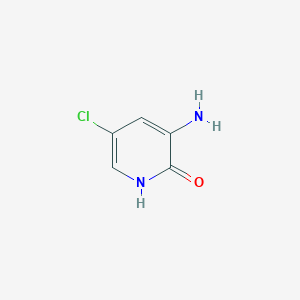

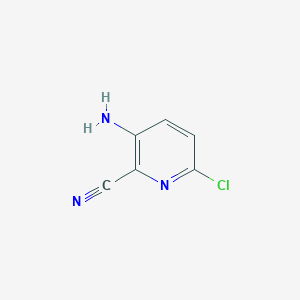

3-Amino-5-chloro-2-hydroxypyridine

Descripción general

Descripción

The compound 3-Amino-5-chloro-2-hydroxypyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 3-Amino-5-chloro-2-hydroxypyridine, they do provide insights into the chemistry of related pyridine compounds, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including functional group transformations and ring-closure reactions. For instance, the synthesis of multi-substituted 2-aminopyridines has been achieved through a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, involving aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions . Similarly, 2-chloro-5-hydroxynicotinonitrile, a related compound, was synthesized from 5-amino-2-chloro-3-methylpyridine, which could provide insights into the synthesis of 3-Amino-5-chloro-2-hydroxypyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of 3-aminopyridine betaine hydrochloride was studied using X-ray diffraction, DFT calculations, FTIR, and NMR spectroscopy, revealing details about hydrogen bonding and electrostatic interactions . These techniques could similarly be applied to determine the molecular structure of 3-Amino-5-chloro-2-hydroxypyridine.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, often influenced by their functional groups. The study of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine showed that acid-catalyzed and base-catalyzed conditions could lead to different products, such as 3-hydroxy-3-nitro-2,2-dipyridylamine and 1,9-diazaphenoxazine . These findings suggest that 3-Amino-5-chloro-2-hydroxypyridine could also undergo similar reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, 2-Amino-3-hydroxypyridine forms colored complexes with osmium, which can be used for spectrophotometric determination of the metal . This indicates that 3-Amino-5-chloro-2-hydroxypyridine may also form complexes with metals and could potentially be used in analytical applications. Additionally, the solubility, melting point, and other physical properties can be influenced by the presence of substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

Application 1: Organocatalyst for Ester Aminolysis

- Methods of Application : The reaction can be performed without strictly dry and anaerobic conditions. The catalyst can be recovered quantitatively after the reaction. The method could be applied to dipeptide synthesis from methyl or benzyl esters of amino acids .

- Results or Outcomes : The reaction maintains a high enantiomeric purity of the products. The mechanism involves dual activation of ester and amine substrates through hydrogen bonding between the catalyst and substrates .

Application 2: Donor Ligand in Copper Complexes

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a donor ligand and exist in a zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes . This is particularly useful in the field of coordination chemistry where it can help in the formation of complex structures.

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the V OC loss for mixed Sn–Pb PSCs .

Application 3: Bifunctional Additive for Stable and High-Performance Perovskite Solar Cells

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a bifunctional additive in the fabrication of stable and high-performance perovskite solar cells . It can inhibit the formation of lead and tin vacancies and regulate the crystallization process, thereby passivating the interface defects and reducing the open-circuit voltage (VOC) loss for mixed tin-lead perovskite solar cells .

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the VOC loss for mixed Sn–Pb perovskite solar cells .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVNWIPIHJGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615872 | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-2-hydroxypyridine | |

CAS RN |

98027-36-2 | |

| Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)